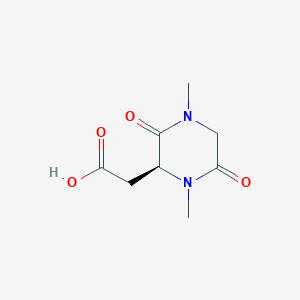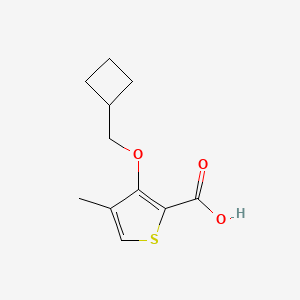
Ácido 3-(ciclobutilmetoximetil)-4-metiltiofeno-2-carboxílico
Descripción general
Descripción
3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencias de la vida
En las ciencias de la vida, los ácidos carboxílicos desempeñan un papel fundamental como intermediarios en las vías de degradación de aminoácidos, grasas y carbohidratos . La estructura específica del Ácido 3-(ciclobutilmetoximetil)-4-metiltiofeno-2-carboxílico podría utilizarse para estudiar las vías metabólicas o como bloque de construcción para biomoléculas más complejas.
Síntesis orgánica
Este compuesto puede estar involucrado en reacciones de acoplamiento Suzuki–Miyaura, que se aplican ampliamente en los procesos de formación de enlaces carbono-carbono . Su potencial como reactivo de boro podría explorarse para crear nuevas moléculas orgánicas con aplicaciones farmacéuticas o materiales.
Productos farmacéuticos
Los ácidos carboxílicos son integrales en los productos farmacéuticos, a menudo sirviendo como excipientes debido a su biocompatibilidad y reactividad de grupo funcional . El compuesto en cuestión podría investigarse por su eficacia en las formulaciones farmacéuticas, potencialmente mejorando la solubilidad o estabilidad del fármaco.
Ciencia de los materiales
En la ciencia de los materiales, los derivados de éster borónico del compuesto podrían ser significativos en el desarrollo de nuevos materiales, particularmente en la creación de polímeros con propiedades específicas . Su aplicación en la creación de nuevos compuestos o recubrimientos podría ser un área de investigación prometedora.
Ingeniería química
El compuesto podría ser valioso en la ingeniería biomédica, particularmente en el desarrollo de andamios para la ingeniería de tejidos . Su grupo ácido carboxílico podría funcionalizarse para interactuar con moléculas biológicas, ayudando en la unión y el crecimiento de las células.
Ciencia ambiental
Los ácidos carboxílicos, incluidos los derivados del compuesto en cuestión, pueden encontrar aplicaciones en tecnologías de remediación ambiental . Su capacidad para formar complejos con contaminantes podría aprovecharse para eliminar contaminantes del agua o el suelo.
Nanotecnología
El compuesto podría utilizarse para modificar superficies a nanoescala, creando potencialmente nuevas formas de interactuar con sistemas biológicos o para construir nanodispositivos . Su incorporación en nanofibras o nanopartículas podría conducir a avances en sistemas de administración de fármacos o herramientas de diagnóstico.
Neurociencias
Aunque no está directamente relacionado con las neurociencias, la manipulación de los ácidos carboxílicos a nivel molecular podría conducir a avances en el tratamiento de enfermedades neurodegenerativas . El compuesto podría ser un candidato para desarrollar moléculas que puedan atravesar la barrera hematoencefálica o modular la actividad neuronal.
Propiedades
IUPAC Name |
3-(cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPXMDRHJNCENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OCC2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
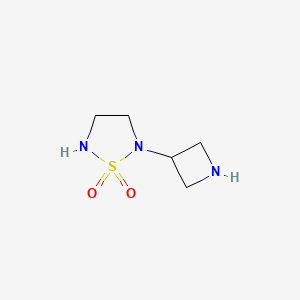

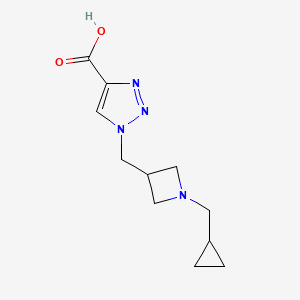
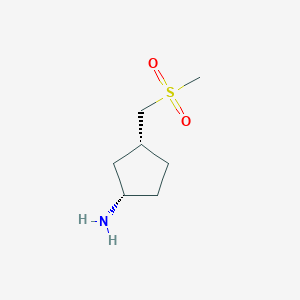
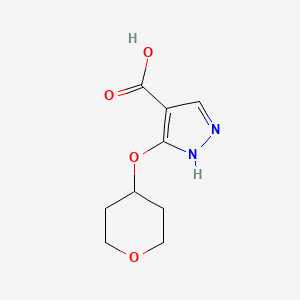
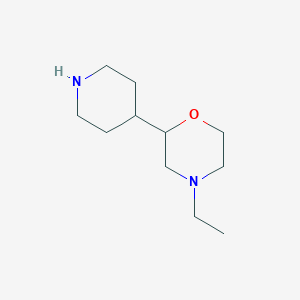
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
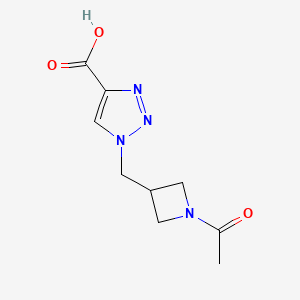
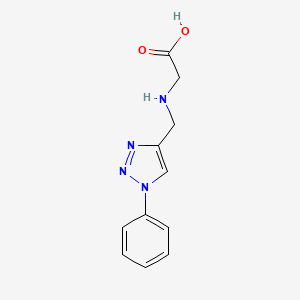

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)
